molecular formula C21H22Cl2NO6- B12330829 (Butanoyloxy)methyl methyl(4r)-4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

(Butanoyloxy)methyl methyl(4r)-4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B12330829
M. Wt: 455.3 g/mol
InChI Key: LCXNZUUKEOUORD-GOSISDBHSA-M
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Description

(Butanoyloxy)methyl methyl(4r)-4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound that belongs to the class of dihydropyridines. Dihydropyridines are known for their significant role in medicinal chemistry, particularly as calcium channel blockers used in the treatment of cardiovascular diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Butanoyloxy)methyl methyl(4r)-4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Dihydropyridine Ring: This can be achieved through the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.

    Introduction of the Butanoyloxy Group: This step may involve esterification reactions where butanoic acid or its derivatives react with the hydroxyl group on the dihydropyridine ring.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques like recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine ring, converting it to a pyridine ring.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Sodium methoxide, ammonia.

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Butanoyloxy)methyl methyl(4r)-4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate can be used as a precursor for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, this compound can be used to study the effects of dihydropyridine derivatives on cellular processes, particularly those involving calcium channels.

Medicine

Medically, dihydropyridine derivatives are known for their role as calcium channel blockers

Industry

Industrially, the compound can be used in the development of pharmaceuticals and as an intermediate in the synthesis of other bioactive molecules.

Mechanism of Action

The mechanism of action of (Butanoyloxy)methyl methyl(4r)-4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate likely involves the inhibition of calcium channels. By binding to these channels, the compound can reduce calcium influx into cells, leading to vasodilation and decreased blood pressure.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine calcium channel blocker.

    Amlodipine: A widely used dihydropyridine derivative for hypertension.

    Felodipine: Known for its long-acting effects in treating high blood pressure.

Uniqueness

(Butanoyloxy)methyl methyl(4r)-4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its specific substituents, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other dihydropyridines.

Properties

Molecular Formula

C21H22Cl2NO6-

Molecular Weight

455.3 g/mol

IUPAC Name

(4R)-5-(butanoyloxymethoxycarbonyl)-4-(2,3-dichlorophenyl)-1,2,6-trimethyl-4H-pyridine-3-carboxylate

InChI

InChI=1S/C21H23Cl2NO6/c1-5-7-15(25)29-10-30-21(28)17-12(3)24(4)11(2)16(20(26)27)18(17)13-8-6-9-14(22)19(13)23/h6,8-9,18H,5,7,10H2,1-4H3,(H,26,27)/p-1/t18-/m1/s1

InChI Key

LCXNZUUKEOUORD-GOSISDBHSA-M

Isomeric SMILES

CCCC(=O)OCOC(=O)C1=C(N(C(=C([C@H]1C2=C(C(=CC=C2)Cl)Cl)C(=O)[O-])C)C)C

Canonical SMILES

CCCC(=O)OCOC(=O)C1=C(N(C(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)[O-])C)C)C

Origin of Product

United States

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